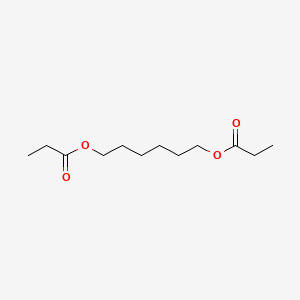

Hexane-1,6-diyl dipropanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6222-18-0 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

6-propanoyloxyhexyl propanoate |

InChI |

InChI=1S/C12H22O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-10H2,1-2H3 |

InChI Key |

RZOTVHJYCPTNCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCCCCCOC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering

Classical and Enzymatic Esterification Pathways for Hexane-1,6-diyl Dipropanoate Synthesis

The formation of this compound involves the reaction of an alcohol, 1,6-Hexanediol (B165255), with a carboxylic acid, propanoic acid. This transformation can be accomplished through traditional chemical methods or by leveraging biocatalysts.

The direct esterification of 1,6-Hexanediol with propanoic acid, a classic example of the Fischer-Speier esterification, is a fundamental method for producing the corresponding diester. mdpi.com The reaction involves combining the diol and the carboxylic acid, typically in the presence of an acid catalyst. mdpi.com

Reaction Principles: The core principle of this reaction is the reversible condensation of an alcohol and a carboxylic acid to form an ester and water. mdpi.com To drive the reaction toward the product side and achieve a high yield of the diester, the equilibrium must be shifted to the right. This is commonly accomplished by using an excess of one reactant (often the more volatile one) or, more effectively, by continuously removing the water produced during the reaction through methods like azeotropic distillation. researchgate.net

Stoichiometry: The balanced chemical equation for the complete esterification of 1,6-Hexanediol with propanoic acid is:

1 mole of 1,6-Hexanediol + 2 moles of Propanoic Acid ⇌ 1 mole of this compound + 2 moles of Water

This stoichiometry indicates that two molecules of propanoic acid are required to react with the two hydroxyl groups of one 1,6-Hexanediol molecule to form the final diester product.

Enzymatic catalysis presents a green and highly selective alternative to conventional chemical methods for diester synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CalB), are frequently employed for this purpose due to their efficacy in catalyzing esterification reactions. researchgate.net

Advantages:

High Selectivity: Enzymes can differentiate between various functional groups, leading to fewer byproducts. mdpi.com

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption and the risk of thermal degradation of reactants or products. mdpi.com

Eco-Friendly: As biocatalysts, enzymes are biodegradable and operate under environmentally benign conditions. mdpi.com

Challenges in Yield Optimization:

Equilibrium Control: Like chemical esterification, the enzymatic reaction is reversible. The accumulation of water can lead to hydrolysis of the ester, reducing the yield. Applying a vacuum to remove water is a critical strategy for driving the reaction to completion. mdpi.com

Enzyme Cost and Stability: The cost of purified enzymes can be high, and their stability under operational conditions can be a limiting factor. Immobilization of the enzyme on a solid support is a common strategy to enhance stability and enable reuse.

Mass Transfer Limitations: In bulk or solvent-free systems, the increasing viscosity of the reaction mixture as the polymer chains grow can hinder the diffusion of reactants to the enzyme's active site, slowing the reaction rate. mdpi.com

A study on the enzymatic polycondensation of 1,6-Hexanediol and diethyl adipate (B1204190) using Novozym 435 (an immobilized form of CalB) highlighted that vacuum was the most influential factor in achieving high molecular weight polyesters in solution, while enzyme loading was the key parameter in bulk conditions. mdpi.com

The mechanism of acid-catalyzed esterification provides a molecular-level understanding of the reaction, which is crucial for its optimization. The reaction is generally accepted to proceed via a nucleophilic acyl substitution pathway. mdpi.com

Mechanism Steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen atom of the carboxylic acid by a Brønsted acid catalyst. mdpi.com This step significantly increases the electrophilicity of the carbonyl carbon. mdpi.com

Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. mdpi.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate. mdpi.com

Proton Transfer and Water Elimination: An intramolecular proton transfer occurs, followed by the elimination of a water molecule, a good leaving group.

Deprotonation: The final step is the deprotonation of the resulting species to regenerate the acid catalyst and yield the final ester product. mdpi.com

Kinetic Control: The esterification reaction is typically reversible and follows second-order kinetics. mdpi.com The rate-determining step is often considered the protonation of the acid by the catalyst. mdpi.comresearchgate.net The reaction rate is influenced by several factors, including the concentrations of the carboxylic acid and alcohol, temperature, and the type and concentration of the catalyst. mdpi.comresearchgate.net Stronger acids like sulfuric acid can lead to faster kinetics due to their greater protonation ability. mdpi.com

Advanced Catalytic Systems for Diester Synthesis and Related Derivatives

Both homogeneous and heterogeneous catalysts are widely used in industrial esterification processes.

Homogeneous Catalysis: Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), dissolve in the reaction medium, leading to excellent contact with reactants and generally high reaction rates. mdpi.comresearchgate.net

Advantages: High catalytic activity. researchgate.net

Disadvantages: Their primary drawback is the difficulty of separation from the product mixture. This necessitates complex purification steps and can lead to issues with corrosion and waste generation. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides, and supported heteropolyacids. researchgate.netrsc.orgresearchgate.net

Advantages: The main benefits of heterogeneous systems are the ease of catalyst separation (e.g., by simple filtration), potential for regeneration and reuse, and reduced corrosion and environmental impact. mdpi.comresearchgate.net This simplifies product purification and contributes to more sustainable processes. mdpi.com

Disadvantages: They may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, where reactants have to diffuse into the catalyst's pores to reach the active sites. researchgate.net

The following table summarizes the performance of various catalytic systems in esterification reactions.

| Catalyst Type | Catalyst Example | Reactants | Conversion/Yield | Key Advantages |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Propanoic Acid & 1-Propanol | 96.9% Yield researchgate.net | High reaction rates |

| Heterogeneous | Sulfonated MOF (S-MOF-101) | Monocarboxylic Acids | 99% Conversion mdpi.com | Easy separation, reusability |

| Heterogeneous | PrSO₃H-SBA-15 | Palmitic Acid & Methanol | High TOF rsc.org | Ordered pore structure |

| Homogeneous | Zinc(II) Salts (e.g., ZnO) | Fatty Acids & Alcohols | 94% Yield nih.gov | Recyclable as heterogeneous carboxylate |

The rational design of catalysts aims to create materials with enhanced activity, selectivity, and stability, overcoming the limitations of traditional catalysts. rsc.org This is particularly relevant for heterogeneous catalysts used in the synthesis of aliphatic diesters.

Key design considerations include:

Pore Architecture: For bulky molecules like those involved in diester synthesis, the pore size and structure of the catalyst are critical. rsc.orgrsc.org Catalysts with larger mesopores, such as modified SBA-15 silica, can improve diffusion and increase turnover frequencies by making active sites more accessible. rsc.org

Surface Properties: The polarity of the catalyst surface can be tailored to improve the interaction with reactants. For instance, creating a hydrophobic surface on a solid acid catalyst can facilitate the mass transfer of organic molecules like fatty acids and prevent the deactivating effect of water adsorption. mdpi.com

Active Site Engineering: The synthesis process can be controlled to maximize the number and strength of acidic active sites. This is often achieved by functionalizing stable supports (like silica, zeolites, or carbon) with acidic groups, such as sulfonic acid (-SO₃H) groups. researchgate.net For example, sulfonic acid-functionalized platelet SBA-15 materials have proven to be efficient catalysts for the esterification of long-chain carboxylic acids. researchgate.net

Recent research has explored a variety of advanced materials, including sulfonated carbon-zeolite composites, functionalized mesoporous silicas, and metal-organic frameworks (MOFs), to create highly active and reusable catalysts for esterification. mdpi.comresearchgate.net

Investigation of Metal Catalyst Synthesis for Controlled Reactivity

The synthesis of metal catalysts with tailored properties is fundamental to controlling reactivity in the production of diesters such as this compound. The goal of catalyst design is to achieve high activity and selectivity by manipulating the interplay between the metal center and its coordinating ligands. acs.org Recent advancements have focused on creating catalysts where reactivity can be precisely modulated, often through the strategic synthesis of the catalyst itself. researchgate.net

The preparation method significantly influences the final properties of a supported catalyst. acs.org Common industrial methods include precipitation and impregnation, where a metal precursor, typically an inorganic salt like a nitrate (B79036) or carbonate, is deposited onto a porous support material. acs.org The conditions during these processes, such as pH and temperature, are critical. For instance, in the precipitation of Cu/Zn/Al catalysts, variations in pH between 6 and 7 and higher temperatures during precipitation have been shown to result in catalysts with the highest metallic copper surface areas after calcination and reduction, which is crucial for their catalytic activity. acs.org

Beyond the preparation method, the ligand environment around the metal center offers a powerful tool for controlling reactivity. Ligand-modulated divergent catalysis has emerged as a strategy to guide a reaction towards different products from the same starting materials by simply changing the ligand. beilstein-journals.org This control is exerted by the ligand's influence on the metal's coordination sphere, which in turn dictates the reaction pathway. acs.orgbeilstein-journals.org Further control can be achieved by utilizing the "second coordination sphere," the region beyond the ligands directly bonded to the metal. acs.orgnih.gov Interactions in this outer sphere, such as hydrogen bonding, can pre-organize substrates and stabilize transition states, leading to enhanced selectivity. acs.orgnih.gov

Redox-switchable catalysis represents another frontier, where a single metal complex can be toggled between different oxidation states to generate multiple catalytically active species. researchgate.net This allows for on-demand control over the catalytic process, potentially enabling multiple reaction steps in a one-pot synthesis. researchgate.net The development of heterobimetallic catalysts, which contain two different metals, also imparts unique reactivity patterns not seen in their monometallic counterparts, offering another avenue for precise control over the synthesis of complex molecules like diesters. researchgate.net

Table 1: Factors in Metal Catalyst Synthesis for Controlled Reactivity

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Preparation Method | Techniques like precipitation and impregnation used to deposit active metals onto a support. acs.org | Affects particle size, dispersion, and available surface area of the active metal, influencing overall catalyst activity. acs.org |

| Ligand Modulation | Altering the ligands coordinated to the metal center. beilstein-journals.org | Controls regioselectivity and stereoselectivity by modifying the electronic and steric environment of the catalyst. beilstein-journals.org |

| Second Coordination Sphere | The environment surrounding the ligand-metal complex. acs.orgnih.gov | Can pre-organize substrates and stabilize transition states through non-covalent interactions, enhancing selectivity. acs.orgnih.gov |

| Redox Switching | Using external stimuli (chemical or electrochemical) to change the metal's oxidation state. researchgate.net | Allows for in-situ switching of catalytic activity, enabling tandem reactions and control over polymer structure. researchgate.net |

| Heterobimetallic Complexes | Incorporating two different metal ions in a single catalyst. researchgate.net | Creates unique reactivity patterns distinct from homometallic systems, enabling novel transformations. researchgate.net |

Precursor Chemistry and Feedstock Considerations for 1,6-Hexanediol Derivatives

Production Processes for 1,6-Hexanediol as a Key Building Block

1,6-Hexanediol is a crucial precursor for producing polyesters and polyurethanes, valued for the flexibility and hardness it imparts to polymers. atamankimya.com The primary industrial route to its synthesis is the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate. atamankimya.commatthey.com This process often involves a multi-step approach. First, adipic acid is esterified with a lower alcohol, like methanol, to form the corresponding diester. matthey.comgoogle.com Johnson Matthey's technology, for example, uses a reactive distillation system with a highly selective heterogeneous catalyst to achieve nearly complete conversion of adipic acid to dimethyl adipate. matthey.com

Following esterification, the adipate ester undergoes hydrogenation. This can be carried out in either the vapor or liquid phase. matthey.comgoogle.com Vapor-phase hydrogenation, often performed at lower pressures, is considered inherently safer and can lead to less by-product formation and extended catalyst life. matthey.com Liquid-phase hydrogenation is typically conducted at higher pressures and temperatures. google.com The resulting crude 1,6-hexanediol is then purified by distillation to achieve a purity of 99% or more. google.com

An alternative production pathway utilizes by-products from the aerobic oxidation of cyclohexane, a process that also generates cyclohexanone (B45756) and cyclohexanol (B46403) for nylon production. google.comwipo.int The by-product stream, which contains a mixture of dicarboxylic acids (like adipic and glutaric acid) and hydroxycarboxylic acids, is esterified and then hydrogenated to produce 1,6-hexanediol. google.com This method involves steps to depolymerize oligomeric esters that may form, converting them back into monomeric esters suitable for hydrogenation. google.comwipo.int

Table 2: Comparison of 1,6-Hexanediol Production Routes

| Production Route | Key Steps | Feedstock(s) | Advantages |

|---|

Valorization of Bio-based C6 Molecules in Diester Production

In response to environmental concerns and the finite nature of fossil fuels, significant research has focused on producing platform chemicals from renewable resources. nih.govresearchgate.net Lignocellulose, the most abundant form of biomass, is a promising source for C6 molecules that can be "valorized," or upgraded, into valuable chemicals like diesters or their precursors. tandfonline.com This approach aligns with the principles of a sustainable bio-based economy. researchgate.net

One key strategy involves the conversion of biomass-derived molecules into adipic acid, a direct precursor to 1,6-hexanediol and subsequently to diesters like this compound. tandfonline.com Bio-based C6 molecules that can be catalytically converted to adipic acid include D-glucaric acid (from D-glucose oxidation) and muconic acid. tandfonline.com Another important platform chemical is 5-hydroxymethylfurfural (B1680220) (HMF), which can be hydrogenated to produce intermediates like 2,5-tetrahydrofuran dimethanol (THFDM). rsc.orgrsc.org This THFDM can then be esterified with fatty acids to produce bio-based furan (B31954) diesters, which are being investigated as sustainable lubricants. rsc.org A life cycle assessment of one such process showed a 35% reduction in CO2 emissions compared to fossil fuel-based lubricant production. rsc.org

Strategies for Halogen Removal in Diester Synthetic Procedures

In the synthesis of organic compounds, halogenated intermediates are common, but their presence in the final product is often undesirable. google.com Therefore, effective and economical methods for dehalogenation are necessary. Conventional halogenation methods often use toxic and corrosive elemental halogens, which are being replaced by greener alternatives. researchgate.net However, even with improved methods, the removal of halogens from intermediates or by-products may be required.

A variety of methods exist for dehalogenating aryl halides, including the use of reducing agents or Friedel-Crafts catalysts. google.com A particularly effective strategy involves the use of transition metal complexes. google.com This method proceeds via the oxidative insertion of the transition metal complex into a carbon-halogen bond, forming a metal-carbon bonded species. This intermediate is then converted into a product where the halogen has been replaced by hydrogen. google.com This process is compatible with a wide variety of functional groups and avoids the use of highly reactive reagents like organolithium compounds. google.com

Another approach involves the direct application of halogens in the oxidation of alkenes to form β-haloethers, which are useful synthons. rsc.org While this introduces a halogen, subsequent reactions can be designed to remove it while forming the desired product. The drive for more environmentally benign reagents has led to investigations into additives that can facilitate these transformations more cleanly. rsc.org For C-H bond halogenation, directing groups are increasingly used to achieve high regioselectivity, which can minimize the formation of unwanted halogenated isomers and simplify purification. rsc.org These advanced synthetic strategies aim to control where halogens are introduced and provide efficient pathways for their subsequent removal when they are no longer needed. rsc.org

Polymer Science and Advanced Materials Applications

Integration of Hexane-1,6-diyl Dipropanoate into Polymer Architectures

The hexane-1,6-diyl moiety, a key structural component of this compound, serves as a flexible spacer in various polymer backbones. Its incorporation is a critical factor in determining the final properties of the polymer, such as hardness and flexibility.

The hexane-1,6-diyl group, derived from 1,6-hexanediol (B165255), is a widely used intermediate in the synthesis of polymers like polyesters and polyurethanes. atamankimya.comwikipedia.org The length of this hydrocarbon chain plays a significant role in modulating the physical properties of the resulting polymers. For instance, in polyesters, the inclusion of the hexane-1,6-diyl moiety can enhance both hardness and flexibility. wikipedia.org Similarly, in polyurethanes, it acts as a chain extender, contributing to high mechanical strength and resistance to hydrolysis, while maintaining a low glass transition temperature. wikipedia.org

The versatility of the hexane-1,6-diyl unit is also evident in its use in the production of unsaturated polyester (B1180765) resins, often in conjunction with monomers like styrene, maleic anhydride, and fumaric acid. atamankimya.comwikipedia.org Furthermore, it serves as an intermediate for acrylics, where it can be functionalized to act as a crosslinking agent, for example, in the form of hexanediol diacrylate. wikipedia.org

While direct references to this compound in N-substituted urea polymers are not prevalent, the foundational chemistry involves the reaction of diamines with urea or its derivatives. The synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine (HDA), urea, and various alcohols highlights a relevant pathway. researchgate.netmdpi.com This one-pot synthesis, often catalyzed by compounds like zinc-incorporated berlinite (ZnAlPO4), demonstrates the formation of carbamate linkages that are central to polyurethane and polyurea chemistry. researchgate.netmdpi.com The reactivity of the alcohol component in this synthesis is observed to decrease with increasing alkyl chain length. mdpi.com Such carbamate compounds are potential intermediates in the synthesis of polyurethanes. researchgate.net

In the realm of advanced materials, derivatives of the hexane-1,6-diyl structure can function as crosslinkers in specialized polymer systems. While the specific use of Hexane-1,6-diyl diisonicotinate is not detailed in the provided context, the principle of using bifunctional molecules to create network structures is well-established in polysiloxane-based ionic polymers. These polymers are of interest for applications such as solid polymer electrolytes. researchgate.netnih.gov Crosslinking in these systems is crucial for mechanical stability. For example, polysiloxanes bearing terminal allyltrimethoxysilane groups can serve as cross-linker moieties. researchgate.net The introduction of cross-links, often through copolymerization with agents like divinylbenzene or ethylene (B1197577) glycol dimethacrylate, is a common strategy in the formation of poly(ionic liquid) networks. mdpi.com The crosslinking process influences properties such as ionic conductivity and thermal stability. researchgate.net

Functional Polymer Design and Performance Modulation via Diester Linkages

Diester linkages, such as those present in this compound, are instrumental in the design of functional polymers. They can be engineered to respond to external stimuli or to fine-tune the structure-property relationships within the material.

Diester units are integral to the architecture of certain light-switchable polymers. These "smart" materials can change their properties in response to light, enabling applications in areas like self-healing materials and programmable friction surfaces. mit.eduresearchgate.net The core principle often involves the incorporation of photosensitive molecules, such as diazocine or azobenzene, into the polymer backbone or as end groups. nih.govmdpi.comacs.org

For instance, linear photoresponsive poly(thioether)s have been synthesized using a diazocine diacrylate, which contains diester units, in a thiol-ene polyaddition with 1,6-hexanedithiol. nih.govmdpi.com In these polymers, the diazocine units can be reversibly photoswitched between their (Z)- and (E)-configurations using light of specific wavelengths (e.g., 405 nm and 525 nm). nih.govmdpi.com This photoisomerization can lead to a change in the hydrodynamic size of the polymer coils. nih.govmdpi.com

Another approach involves creating polymers with light-sensitive molecules that can alter the bonding within the material, leading to changes in stiffness and enabling self-healing properties. mit.edu For example, polymers can be designed to switch between different topological states in response to light. mit.edu

Table 1: Examples of Light-Switchable Polymer Systems

| Polymer System | Photosensitive Unit | Stimulus | Observed Effect |

|---|---|---|---|

| Poly(thioether)s | Diazocine | 405 nm and 525 nm light | Reversible (Z)- and (E)-configuration switching, change in hydrodynamic size. nih.govmdpi.com |

| Poly(oligo(ethylene glycol) methyl ether methacrylate) (P(OEGMA)) | Azobenzene | Light and Temperature | Reversible phase transition in water. acs.org |

| Polymer Metal-Organic Cages (polyMOCs) | DTE (a light-sensitive molecule) | Ultraviolet light | Reversible switching between rigid and soft states, enabling self-healing. mit.edu |

The relationship between the chemical structure of a polymer and its macroscopic properties is a central theme in materials science. uomustansiriyah.edu.iqscribd.com For polymers containing the hexane-1,6-diyl moiety, several factors influence their final performance characteristics.

The degree of crystallinity is a critical parameter. Linear polymers with regular structures, such as those derived from 1,6-hexanediol, can often crystallize, which affects their mechanical properties like tensile strength and modulus. uomustansiriyah.edu.iqrsc.org Conversely, the introduction of branching or bulky side groups can disrupt crystallization, leading to more amorphous materials. uomustansiriyah.edu.iqscribd.com The presence of the flexible hexane-1,6-diyl spacer can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which define the upper and lower service temperature limits for many applications. uomustansiriyah.edu.iq

In copolymers, the ratio of different monomer units can be used to tune properties. For example, in polyesters, copolymerizing monomers with rigid ring structures alongside flexible spacers like the hexane-1,6-diyl unit can effectively control crystallinity and, consequently, the mechanical properties of the material. rsc.org The mechanical properties of polymers are also sensitive to temperature and strain rate; typically, as temperature increases, the elastic modulus and tensile strength decrease, while ductility increases. uomustansiriyah.edu.iq

Table 2: Influence of Structural Features on Polymer Properties

| Structural Feature | Influence on Properties | Example |

|---|---|---|

| Chain Linearity | Promotes crystallization, affecting mechanical strength. uomustansiriyah.edu.iq | Linear polyesters based on 1,6-hexanediol. atamankimya.comwikipedia.org |

| Branching/Side Groups | Hinders crystallization, leading to amorphous structures. uomustansiriyah.edu.iqscribd.com | Highly branched polymers. |

| Crosslinking | Increases rigidity and mechanical stability. uomustansiriyah.edu.iq | Crosslinked polysiloxane-based ionic polymers. researchgate.net |

| Copolymer Composition | Allows for tuning of crystallinity and mechanical properties. rsc.org | Copolyesters with varying ratios of rigid and flexible monomers. rsc.org |

Influence of Diester Units on Polymer Network Rigidity and Microphase Formation

The incorporation of diester units, such as those derived from this compound, plays a pivotal role in defining the physical and mechanical properties of polymers, particularly in copolyesters and network polymers. The structure of the diester unit, specifically the length and flexibility of both the diol and diacid-derived segments, directly influences the rigidity of the polymer network and its capacity for microphase separation.

This balance between flexible and rigid segments is also a key driver for microphase formation, especially in block copolymers. When a polymer chain contains long sequences of chemically distinct units (e.g., a block of flexible aliphatic polyesters and a block of rigid aromatic polyesters), they may become immiscible and spontaneously separate into distinct domains on a nanometer scale. The flexible diester segments form soft, amorphous domains, while the rigid segments aggregate to form hard, crystalline or glassy domains. This microphase separation is crucial for creating materials like thermoplastic elastomers, where the hard domains act as physical crosslinks, providing strength, and the soft domains provide elasticity. The size, shape, and arrangement of these microphases are determined by the relative lengths of the blocks and the interaction between them, which in turn dictates the macroscopic properties of the material.

Table 1: Influence of Monomer Composition on Polymer Mechanical Properties This table illustrates the general trends observed when varying the ratio of flexible (like those from aliphatic diesters) to rigid units in copolymers, as described in the text.

| Property | Increasing Flexible Diester Content | Increasing Rigid Segment Content | Rationale |

| Tensile Strength | Decreases | Increases | Reduced intermolecular forces and crystallinity vs. strong aromatic stacking and higher crystallinity. nih.govkpi.ua |

| Elongation at Break | Increases | Decreases | Greater chain mobility and lower crystallinity allow for more deformation before failure. nih.gov |

| Glass Transition (Tg) | Decreases | Increases | Flexible chains have more rotational freedom and require less thermal energy to transition from a glassy to a rubbery state. nih.gov |

| Crystallinity | Tends to Decrease | Tends to Increase | Flexible aliphatic chains can disrupt crystal packing, whereas rigid, planar aromatic units promote ordered structures. nih.gov |

Intermolecular Interactions and Dielectric Phenomena in Diester-Containing Systems

The dielectric properties of materials containing long-chain esters are fundamentally linked to the behavior of the polar ester group within the molecular structure. Theoretical studies have explored this relationship by modeling how these molecules behave in the solid state. One key finding is that many long-chain ester molecules exhibit hindered molecular rotation about their long axes when arranged in a crystal lattice. aip.org

A significant theoretical assumption used to explain observed dielectric behavior is that esters can crystallize in either an ordered lattice, where the dipoles are aligned in a plane, or a longitudinally disordered lattice, where some molecular chains are reversed. aip.org The degree of this disorder can be influenced by the rate of solidification; rapid freezing tends to trap molecules in a more disordered state, which has been shown to result in higher dielectric constants. aip.org This is because the potential barrier hindering the rotation of the polar ester group is assumed to be much higher in the highly ordered state due to stronger steric and dipole interactions. aip.org In a disordered state, the separation of dipoles is greater, lowering this barrier and allowing for easier alignment with an external electric field.

More recent approaches have combined experimental results with molecular simulations to establish a direct correlation between microscopic molecular parameters and macroscopic dielectric behavior. nih.gov For ester-containing polyimides, it has been demonstrated that a close relationship exists between the dipolar moment density (the ratio of the dipole moment to the van der Waals volume) and the dielectric permittivity. nih.gov Such integrated computational and experimental studies provide a powerful strategy for understanding dielectric mechanisms and designing new polymer dielectrics with specific properties by tuning their molecular structure. nih.gov

Debye's theory, developed in 1912, provides a foundational model for understanding dielectric absorption in polar materials. wikipedia.orgdesigners-guide.org It treats the relaxation of molecular dipoles in response to an alternating electric field as a process characterized by a single relaxation time. This model is highly effective for simple, independent polar molecules, such as those in a gas. designers-guide.org

However, for more complex condensed matter systems like long-chain diesters in liquid or solid form, the Debye model in its simplest form is often insufficient. designers-guide.org In these systems, the molecules are large and their movement is constrained by interactions with neighboring molecules within a lattice structure. designers-guide.org This results in a distribution of relaxation times rather than a single one. Consequently, modified models are often applied to more accurately describe the dielectric behavior of diester systems.

One such extension is the Cole-Cole relation, which can be visualized as being composed of an infinite number of Debye relaxation processes to account for a spectrum of relaxation times. designers-guide.org Another approach involves using "Effective Debye" models, which may employ multiple relaxation terms to fit the dielectric spectra of complex mixtures or pure substances over a wide frequency range. nih.gov For example, studies on alcohols have used double or triple Debye relationships to describe their relaxation dynamics. nih.gov These advanced models build upon the fundamental principles of Debye's theory to provide a more accurate picture of dielectric absorption in systems where molecular interactions significantly influence dipole reorientation.

Dipole-dipole interactions are fundamental forces that govern the self-assembly and physical properties of ester-containing materials. purdue.edu These interactions, arising from the permanent dipole of the ester group, are directional and can be comparable in strength and directionality to hydrogen bonds, making them crucial in the formation of ordered supramolecular structures. nih.govresearchgate.net

In ordered assemblies, such as crystalline solids or thin films, ester molecules arrange themselves to optimize these dipolar interactions. A common motif is the formation of antiparallel dimer aggregates, where the dipoles of adjacent molecules align in opposite directions to minimize electrostatic repulsion. researchgate.net This antiparallel stacking can lead to the formation of sophisticated, long-range ordered structures. nih.gov The specific packing arrangement can vary, leading to isolated dimers or extended one-dimensional or two-dimensional stacking motifs. researchgate.net

Biochemical and Environmental Degradation Studies

Mechanisms of Enzymatic Hydrolysis of Aliphatic Diesters

The enzymatic breakdown of Hexane-1,6-diyl dipropanoate is a hydrolytic process targeting its two ester linkages. This reaction is catalyzed by specific hydrolases that are common in the environment.

The primary catalysts for the biodeterioration of aliphatic polyesters are hydrolytic enzymes, with lipases and cutinases being particularly effective. nih.gov These enzymes are proficient at cleaving ester bonds, which is the fundamental mechanism for the degradation of compounds like this compound. nih.govwikipedia.org Studies on analogous polyesters have demonstrated that enzymes such as cutinase from Thermobifida cellulosilytica and leaf-branch compost cutinase (LCC) exhibit high hydrolysis rates for aliphatic polyesters. chemrxiv.org In fact, research on aliphatic-aromatic co-polyesters has shown a preferential enzymatic attack on the aliphatic ester linkages, underscoring the susceptibility of the ester bonds in this compound to these enzymes. chemrxiv.orgchemrxiv.org

Lipases and cutinases are particularly adept at this process. biointerfaceresearch.com For instance, cutinase is capable of hydrolyzing polyesters, and its activity can be enhanced when acting synergistically with lipases. biointerfaceresearch.com While some enzymes may be inhibited by intermediate products, the combined action of different hydrolases can lead to a more complete breakdown of the parent diester. biointerfaceresearch.com The effectiveness of these enzymes is also influenced by the physical properties of the polymer, with amorphous regions being more vulnerable to biodegradation. nih.gov

Table 1: Hydrolytic Enzymes Involved in Aliphatic Diester Degradation

| Enzyme Class | Examples | Primary Action |

|---|---|---|

| Lipases | Candida sp. lipase (B570770) (CALB) | Hydrolysis of ester bonds |

| Cutinases | Thermobifida cellulosilytica cutinase, Leaf-branch compost cutinase (LCC) | Hydrolysis of ester bonds, particularly in polyesters |

| Esterases | General esterases, Carboxylesterases | Cleavage of ester bonds |

Elucidation of Cleaving Action Modes (Endo- and Exo-Type) on Ester Bonds

The enzymatic cleavage of ester bonds in a linear aliphatic diester like this compound can theoretically occur via two primary modes of action: endo-type and exo-type. While these terms are more formally applied to the degradation of long-chain polymers, the concepts can be adapted to understand the hydrolysis of a diester with two susceptible ester bonds.

An endo-type action would involve the random cleavage of either of the two internal ester bonds, leading to the formation of 6-hydroxyhexyl propanoate and propanoic acid. This mode of action rapidly reduces the size of the original molecule.

An exo-type action would involve the sequential cleavage of the ester bonds from one end of the molecule. For a symmetrical diester, this would still result in the formation of the monoester intermediate, 6-hydroxyhexyl propanoate, followed by the release of the second propanoic acid molecule and 1,6-hexanediol (B165255). For larger polyester (B1180765) chains, exo-type cellulases have been observed to primarily produce cellobiose (B7769950) from crystalline cellulose, indicating a terminal cleaving action. nih.gov

The specific mode of action for a given enzyme on this compound would depend on the enzyme's active site structure and its affinity for the terminal versus internal ester linkages.

The hydrolysis of a symmetrical diester like this compound proceeds in a sequential manner. The first hydrolysis step yields a half-ester (6-hydroxyhexyl propanoate) and one molecule of propanoic acid. The second hydrolysis step breaks down the half-ester into 1,6-hexanediol and a second molecule of propanoic acid.

Microbial Biodegradation Pathways and Environmental Fate

The ultimate fate of this compound in the environment is dictated by its microbial degradation. Various microorganisms possess the enzymatic machinery to utilize such compounds as a source of carbon and energy.

A diverse range of microorganisms, including bacteria and fungi, are known to degrade polyesters and other ester-containing compounds. nih.gov While specific studies identifying microbes that degrade this compound are scarce, numerous microorganisms have been isolated that can break down structurally similar compounds.

For instance, bacteria from the genera Sphingomonas and Corynebacterium have been shown to degrade phthalate (B1215562) esters, which also contain ester bonds. nih.gov Fungi such as those from the genera Aspergillus and Penicillium are also well-documented degraders of polyesters. proquest.com Comamonas acidovorans is a bacterium noted for its ability to utilize polyester polyurethane, breaking it down via the hydrolysis of its ester bonds. nih.govproquest.com More recently, Priestia megaterium has been identified as an efficient degrader of di-n-butyl phthalate. nih.gov Given the widespread ability of microbes to produce lipases and esterases, it is highly probable that species from these and other genera are capable of degrading this compound.

Table 2: Examples of Microorganisms Degrading Ester-Containing Compounds

| Microorganism Genus | Type | Compound Degraded |

|---|---|---|

| Comamonas | Bacterium | Polyester Polyurethane |

| Corynebacterium | Bacterium | Phthalate Esters |

| Sphingomonas | Bacterium | Phthalate Esters |

| Priestia | Bacterium | Di-n-butyl phthalate |

| Aspergillus | Fungus | Polyester Polyurethane |

| Penicillium | Fungus | Polyester Polyurethane |

Comparative Analysis of Enzymatic versus Microbial Degradation Products and Pathways

The degradation of this compound, whether by isolated enzymes or whole microbial cells, fundamentally proceeds through the hydrolysis of the ester bonds.

Enzymatic degradation in a controlled, cell-free environment will result in the accumulation of the direct hydrolysis products: propanoic acid, 6-hydroxyhexyl propanoate, and 1,6-hexanediol. The reaction stops at this stage as there are no further metabolic processes.

Microbial degradation , on the other hand, involves a cascade of intracellular metabolic pathways that further break down the initial hydrolysis products. Following the initial extracellular or cell-surface hydrolysis, the resulting propanoic acid and 1,6-hexanediol are transported into the microbial cell. Propanoic acid can be readily integrated into central metabolism, often via conversion to propionyl-CoA, which can then enter the citric acid cycle through various pathways. The 1,6-hexanediol would likely be oxidized to adipic acid, which can then be further metabolized through beta-oxidation, ultimately feeding into the citric acid cycle. Therefore, the end products of complete microbial degradation (mineralization) are carbon dioxide, water, and microbial biomass.

In essence, the initial products of enzymatic and microbial degradation are identical. However, microbial degradation represents a complete catabolic process, leading to the full assimilation of the carbon from the original molecule, whereas enzymatic degradation in isolation is limited to the initial hydrolytic cleavage. The environmental fate of this compound is therefore a story of microbial metabolism, where the initial enzymatic attack is but the first step in its conversion back to basic environmental components. The component parts, n-hexane and 1,6-hexanediol, are considered readily biodegradable. mst.dkjcia-bigdr.jpcdc.gov

Influence of Environmental Factors on Diester Biodegradation Rates

The rate at which diesters like this compound biodegrade is significantly influenced by a variety of environmental conditions. These factors primarily affect the activity of microorganisms responsible for breaking down the chemical compounds. Key environmental determinants include temperature, oxygen availability, and the presence of microbial populations. sparkoncept.com

Warmer temperatures generally accelerate biodegradation because microorganisms are more active in these conditions. Conversely, colder environments can slow down or even stop the process. sparkoncept.com The availability of oxygen is another critical factor. Aerobic microorganisms, which require oxygen, tend to break down organic matter more efficiently. In oxygen-rich environments, such as well-aerated soils, biodegradation occurs at a faster rate. In anaerobic conditions, where oxygen is limited, the process is slower. sparkoncept.com

The abundance and diversity of microorganisms, such as bacteria and fungi, in a given environment directly impact the rate of biodegradation. sparkoncept.com Factors like moisture and pH levels can either promote or inhibit the activity of these microbes. sparkoncept.com For instance, the degradation of n-hexane, a related compound, is significantly slower in deeper sediments or groundwater where anoxic conditions and a lack of nutrients like nitrogen or phosphorus may limit microbial opportunities for biodegradation. cdc.gov

The following table summarizes the key environmental factors and their general influence on the biodegradation rates of diesters.

| Environmental Factor | Influence on Biodegradation Rate | Rationale |

| Temperature | Increased temperature generally accelerates biodegradation. | Microbial activity is higher at warmer temperatures, leading to faster breakdown of organic compounds. sparkoncept.com |

| Oxygen Availability | Aerobic (oxygen-rich) conditions lead to faster biodegradation. | Aerobic microorganisms are highly efficient at breaking down organic matter. sparkoncept.com |

| Microbial Population | Higher abundance and diversity of microorganisms increase biodegradation rates. | A robust microbial community provides a wider range of enzymes capable of degrading the compound. sparkoncept.com |

| Moisture | Adequate moisture is necessary for microbial activity. | Water is essential for microbial life and enzymatic reactions. |

| pH | Optimal pH levels (near neutral) generally favor microbial activity. | Extreme pH levels can inhibit the growth and metabolic activity of many microorganisms. sparkoncept.com |

| Nutrient Availability | Presence of nutrients like nitrogen and phosphorus can enhance biodegradation. | Microorganisms require these nutrients for growth and reproduction. cdc.gov |

Structure-Biodegradability Relationships in this compound Analogues

Correlation of Diester Chemical Structure with Biodegradability

The chemical structure of a diester is a primary determinant of its biodegradability. The arrangement of atoms and functional groups within the molecule influences its susceptibility to enzymatic attack by microorganisms. For aliphatic polyesters, the flexibility of the polymer chains is a key factor controlling the rate of biodegradation. researchgate.net

Generally, the more a synthetic polymer's structure resembles a natural molecule, the more easily it can be broken down. mdpi.com The presence of hydrolyzable linkages, such as ester bonds, in the polymer chain makes them amenable to biodegradation by microorganisms and their enzymes. mdpi.com However, steric hindrances and the solubility of the compound also strongly influence biodegradation rates. researchgate.net For instance, the introduction of a methyl group on a polymer chain tends to reduce its biodegradability. researcher.life

The table below illustrates the general relationship between structural features and biodegradability in diesters and related polyesters.

| Structural Feature | Impact on Biodegradability | Underlying Reason |

| Chain Flexibility | Higher flexibility generally leads to faster degradation. | Increased chain mobility allows for better access of enzymes to the ester bonds. researchgate.net |

| Presence of Side Groups (e.g., methyl) | Can decrease biodegradability. | Side groups can create steric hindrance, impeding enzymatic attack. researcher.life |

| Aromatic Content | Increased aromatic content generally decreases biodegradability. | Aromatic structures are more rigid and have higher melting points, reducing chain mobility. researchgate.netresearcher.life |

| Solubility | Higher water solubility can enhance biodegradation. | Increased solubility improves the availability of the compound to microbial enzymes. researchgate.net |

Impact of Aliphatic Repeat Unit Length and Side Chains on Biodegradability

The length of the aliphatic repeating units and the presence of side chains in diester analogues have a significant impact on their biodegradability. In aliphatic polyesters, the number of methylene (B1212753) groups in the repeating unit can affect thermal properties, crystalline structure, and morphology, which in turn influence degradation. researchgate.net

For some aliphatic-aromatic copolymers, increasing the length of the diacid or diol chain can lead to a decrease in biodegradability. nih.gov This may be due to changes in the physical properties of the polymer, such as increased crystallinity or reduced chain flexibility. Copolymers with poorly water-soluble, long-chain diol monomers have demonstrated significantly reduced depolymerization rates compared to those with shorter chain diol monomers. nih.gov The insoluble long-chain diol monomer released upon hydrolysis can remain on the polymer surface, hindering further enzymatic access to the ester bonds. nih.gov

The introduction of side chains, such as methyl groups, can also reduce biodegradability. researcher.life This is often attributed to steric hindrance, where the side chains physically block the enzymes from accessing the ester linkages in the polymer backbone.

The following table summarizes the effects of aliphatic repeat unit length and side chains on the biodegradability of diester analogues.

| Structural Modification | General Effect on Biodegradability | Rationale |

| Increased Aliphatic Chain Length | Can decrease biodegradability. | May lead to increased crystallinity, reduced chain mobility, and lower water solubility of hydrolysis products. nih.govnih.gov |

| Presence of Side Chains (e.g., methyl groups) | Generally decreases biodegradability. | Steric hindrance can prevent enzymes from accessing the polymer backbone. researcher.life |

| Introduction of Branched Monomers | Can increase biodegradability. | Branching can disrupt the regular packing of polymer chains, leading to lower crystallinity. nih.gov |

Role of Crystallinity, Melting Point, and Glass Transition Temperature in Degradation Kinetics

The physical properties of a diester, specifically its crystallinity, melting point (Tm), and glass transition temperature (Tg), play a crucial role in determining its degradation kinetics. These properties are interconnected and influence the accessibility of the polymer chains to microbial enzymes.

The melting point (Tm) and glass transition temperature (Tg) are also strongly correlated with biodegradability. Generally, the biodegradability of a polymer decreases as its Tm and Tg increase. mdpi.com A lower Tg suggests a more mobile amorphous phase, which can accelerate biodegradation. mdpi.com The difference between the melting temperature of the polymer and the degradation temperature is a predominant factor in determining the degradation rate of aliphatic polyesters. researcher.life Polymers with high melting points tend to have lower chain flexibility, which hinders enzymatic action. researchgate.netresearcher.life

The table below outlines the relationship between these physical properties and the degradation kinetics of diesters and related polyesters.

| Physical Property | Relationship with Degradation Rate | Explanation |

| Crystallinity | Higher crystallinity leads to a slower degradation rate. | Crystalline regions are more ordered and less accessible to enzymes than amorphous regions. mdpi.com |

| Melting Point (Tm) | Higher Tm is associated with a slower degradation rate. | High Tm often indicates strong intermolecular forces and low chain mobility, hindering enzymatic attack. researchgate.netresearcher.life |

| Glass Transition Temperature (Tg) | Higher Tg is generally linked to a slower degradation rate. | A lower Tg indicates a more flexible and mobile amorphous phase, which is more susceptible to degradation. mdpi.com |

Theoretical and Advanced Characterization Investigations

Advanced Spectroscopic and Chromatographic Methods for Diester Analysis

Modern analytical chemistry offers a powerful suite of tools for the comprehensive characterization of diesters like Hexane-1,6-diyl dipropanoate. Spectroscopic methods probe the molecule's interaction with electromagnetic radiation to reveal structural details, while chromatographic techniques separate components of a mixture based on their physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise atomic connectivity of a molecule in solution. semanticscholar.orgnih.govresearchgate.net By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. For this compound, NMR analysis confirms the identity and purity of the compound by ensuring the correct arrangement of the propanoate groups on the 1,6-hexanediol (B165255) backbone.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The signal's location (chemical shift), splitting pattern (multiplicity), and area (integration) provide specific structural information.

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative oxygen atoms (like those in the ester group) are "deshielded" and appear at a higher chemical shift (further downfield).

Multiplicity: This describes the splitting of a signal due to the influence of neighboring protons and is governed by the n+1 rule. It reveals how many protons are on adjacent carbons.

Integration: The area under a signal is proportional to the number of protons it represents.

The expected ¹H NMR spectral data for this compound is summarized below.

| Protons (by position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a (CH₃-CH₂-COO-) | 1.15 | Triplet (t) | 6H |

| b (-CH₂-COO-) | 2.30 | Quartet (q) | 4H |

| c (-COO-CH₂-CH₂-) | 4.05 | Triplet (t) | 4H |

| d (-COO-CH₂-CH₂-CH₂-) | 1.65 | Quintet (p) | 4H |

| e (-CH₂-CH₂-CH₂-CH₂-) | 1.40 | Quintet (p) | 4H |

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is highly indicative of its functional group and electronic environment. The carbonyl carbon of the ester group is particularly distinctive, appearing significantly downfield.

| Carbon (by position) | Predicted Chemical Shift (δ, ppm) |

| 1 (CH₃-) | 9.2 |

| 2 (-CH₂-COO-) | 27.6 |

| 3 (-C=O) | 174.5 |

| 4 (-O-CH₂-) | 64.5 |

| 5 (-O-CH₂-CH₂-) | 28.7 |

| 6 (-CH₂-CH₂-CH₂-) | 25.8 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comscielo.br When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. This is often the most intense peak in the spectrum.

C-O Stretch: Esters exhibit two C-O stretching vibrations, one for the C-O bond adjacent to the carbonyl and another for the O-alkyl bond.

C-H Stretch and Bend: These absorptions confirm the presence of the aliphatic (sp³ hybridized) methylene (B1212753) and methyl groups in the molecule.

The characteristic FTIR absorption bands for this compound are outlined in the following table.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester | C-O Stretch (acyl-oxygen) | 1250 - 1150 | Strong |

| Ester | C-O Stretch (alkyl-oxygen) | 1150 - 1000 | Medium |

| Alkane | C-H Stretch (sp³) | 3000 - 2850 | Strong |

| Alkane | C-H Bend (CH₂ and CH₃) | 1470 - 1365 | Medium |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of molecules. wikipedia.orgresearchgate.netslideshare.net The method separates molecules based on their hydrodynamic volume, or size in solution. jordilabs.comcirs-ck.com

The GPC system consists of a pump that moves a solvent (mobile phase) through a column packed with a porous gel (stationary phase). When a sample is injected, larger molecules that cannot enter the pores of the gel pass through the column quickly. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. A detector measures the concentration of the molecules as they exit the column, generating a chromatogram.

For a pure, small molecule like this compound, GPC analysis would ideally yield a single, sharp peak corresponding to its specific molecular weight. The primary applications of GPC in this context are:

Purity Assessment: GPC can detect the presence of higher molecular weight impurities, such as oligomers formed during synthesis, or lower molecular weight starting materials that were not fully consumed.

Degradation Studies: When studying the stability of this compound under various conditions (e.g., hydrolysis), GPC is an effective tool for monitoring the process. The appearance of new peaks corresponding to degradation products, such as 1,6-hexanediol and propanoic acid, can be tracked over time to determine the rate and extent of degradation.

| Parameter | Description | Application to this compound |

| Retention Time | Time taken for a molecule to pass through the GPC column. | A specific, reproducible retention time for the pure compound serves as an identifier. |

| Peak Shape | The shape and breadth of the elution peak. | A sharp, symmetrical peak indicates a pure sample with a single molecular size. |

| Molecular Weight (Mw) | Determined by calibrating the system with standards of known molecular weight. | Confirms the molecular weight of the diester (230.32 g/mol ) and its degradation products. |

Computational Chemistry and Predictive Modeling for Diester Behavior

Computational chemistry provides theoretical insights into molecular properties and behaviors that can be difficult or impossible to measure experimentally. By solving fundamental equations of physics, these methods can predict electronic structure, reactivity, and dynamic interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. northwestern.edulsu.edu These methods can predict a wide range of molecular properties from first principles, without the need for empirical data. arxiv.orgresearchgate.netchembites.org

For this compound, quantum chemical calculations can provide valuable insights:

Molecular Geometry: The calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule can be visualized through electrostatic potential maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the diester, the carbonyl oxygens are nucleophilic, while the carbonyl carbons are electrophilic, which is the key to predicting its reactivity in reactions like hydrolysis.

Reactivity Indices: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

| Predicted Property | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure, influencing physical properties like packing and viscosity. |

| Electrostatic Potential Map | Identifies the electrophilic carbonyl carbons, predicting their susceptibility to nucleophilic attack (e.g., by water or hydroxide). |

| HOMO/LUMO Energies | The energy and location of these frontier orbitals indicate where the molecule is most likely to donate or accept electrons, governing its reaction pathways. |

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about the collective properties of materials. dovepress.comnih.gov

MD simulations are particularly useful for studying the behavior of molecules like this compound in condensed phases or under specific constraints, such as in a thin film between two surfaces—a scenario directly relevant to its potential application as a lubricant base oil or plasticizer. mdpi.com

Key applications of MD simulations for this diester include:

Lubrication Behavior: Simulations can model how the diester molecules behave under shear between two surfaces. This can reveal how the molecules align, their orientation relative to the surfaces, and their contribution to friction reduction and wear protection. mdpi.com

Intermolecular Interactions: MD can quantify the strength and nature of interactions (e.g., van der Waals forces) between diester molecules. This is crucial for understanding bulk properties like viscosity, boiling point, and density.

Diffusion and Transport: The simulation can calculate the diffusion coefficient of the molecule, which relates to its mobility and is an important factor in its performance as a plasticizer or solvent.

Development of Predictive Models for Structure-Property Relationships, including Biodegradability

The development of predictive models for the structure-property relationships of chemical compounds is a cornerstone of modern computational chemistry and toxicology. For industrial chemicals such as this compound, these models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for forecasting their physicochemical properties and environmental fate, including biodegradability, without the need for extensive and costly empirical testing. nih.govresearchgate.net

The fundamental principle of QSPR/QSAR modeling is to establish a mathematical correlation between the chemical structure of a molecule and a specific property or activity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic structure. These descriptors are then used as independent variables in a statistical or machine learning model to predict the property of interest. researchgate.net

Methodology for Model Development

The creation of a predictive model for a compound like this compound would typically involve the following steps:

Data Set Compilation: A crucial first step is the collection of a diverse and high-quality dataset of compounds with experimentally determined values for the property to be predicted (e.g., rate of biodegradation). researchgate.net For biodegradability models, data is often sourced from standardized tests, such as those conducted by the National Institute of Technology and Evaluation of Japan (NITE), which classifies chemicals as "ready biodegradable" (RB) or "not ready biodegradable" (NRB). researchgate.netuci.edu

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of molecular descriptors would be calculated using specialized software. acs.org These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors representing molecular shape, connectivity, and electronic properties. nih.gov

Model Building and Training: The dataset, consisting of the molecular descriptors and the experimental property values, is then used to train a predictive model. Various statistical and machine learning algorithms can be employed for this purpose. Common methods include:

Multiple Linear Regression (MLR) aljest.net

Partial Least Squares (PLS) nih.gov

k-Nearest Neighbors (kNN) nih.gov

Support Vector Machines (SVM) nih.gov

Random Forest (RF) acs.org

Graph Convolutional Networks (GCN), a more recent deep learning approach. acs.orgnih.gov

Model Validation: The predictive power and robustness of the developed model must be rigorously validated. This is typically done using techniques like internal cross-validation (e.g., leave-one-out) and, most importantly, external validation with a set of chemicals not used during the model training. researchgate.net

Application to Biodegradability of this compound

For instance, a classification model could be developed to predict whether this compound is "ready biodegradable" or "not ready biodegradable". Such a model would be built upon a large dataset of diverse chemicals, including a significant number of aliphatic esters with varying chain lengths and branching patterns.

The table below illustrates a hypothetical set of molecular descriptors that could be used in a QSPR model for predicting a property like the rate of biodegradation.

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 230.32 |

| Constitutional | n-Alkyl Chain Length | The number of carbon atoms in the longest linear alkyl chain. | 6 |

| Topological | Wiener Index | A distance-based topological index related to molecular branching. | 482 |

| Electronic | LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. | 3.5 |

| Functional Group | Number of Ester Groups | Count of ester functional groups in the molecule. | 2 |

This table is for illustrative purposes only. Actual values would be calculated using specialized software.

Research Findings in Predictive Modeling for Esters

Research in the field has led to the development of numerous QSAR models for biodegradability. For example, studies have utilized large datasets of over 1000 chemicals to build classification models that can discriminate between readily and not readily biodegradable molecules with high accuracy. uci.edu These models have identified key molecular descriptors related to the presence of specific functional groups, molecular size, and complexity that influence biodegradability. researchgate.net The ester functional group, present in this compound, is often identified as a feature that decreases the time required for biodegradation. nih.gov More advanced models, such as Graph Convolutional Networks, are being explored to overcome some of the limitations of traditional QSAR models, offering a more direct way to learn from the molecular graph structure. acs.orgnih.gov

The continuous development of these predictive models is crucial for the environmental risk assessment of new and existing chemicals, providing a faster and more cost-effective alternative to experimental testing.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of Diesters and Related Bio-based Building Blocks

The imperative for sustainable chemical production has catalyzed research into environmentally friendly methods for synthesizing diesters. The goal is to replace conventional, often hazardous, industrial processes with greener alternatives that utilize renewable feedstocks and minimize waste.

Future research is intensely focused on developing green synthetic pathways to Hexane-1,6-diyl dipropanoate, moving away from petrochemical-based manufacturing. A key strategy involves the use of bio-based platform molecules. For instance, significant progress has been made in producing key precursors like 1,6-hexanediol (B165255) (HDO) from renewable resources. One innovative approach involves the one-pot biosynthesis of HDO from cyclohexane using a de novo designed cascade biocatalysis system with engineered E. coli cell modules. rsc.org This method provides a promising, environmentally benign alternative to the high-pressure, energy-intensive chemical routes currently used in industry. rsc.org

Another avenue is the conversion of cellulose-derived molecules. Tetrahydropyran-2-methanol (THP2M), a bio-based building block, can be converted to 1,6-HDO through a series of dehydration, hydration, and hydrogenation steps. rsc.org Similarly, biomass-derived 5-hydroxymethylfurfural (B1680220) (5-HMF) is being explored as a starting material for producing sustainable diamines and dicarbamates, which are structurally related to the building blocks of diesters. rsc.org These bio-based routes to precursors like 1,6-hexanediol could be integrated into the synthesis of this compound, significantly improving its sustainability profile.

The principles of green chemistry, such as using safer solvents and reducing energy consumption, are central to these emerging synthetic methods. mdpi.com Ultrasound-mediated synthesis, for example, has been shown to enhance reaction rates and yields in the production of other biologically active compounds and could be adapted for diester synthesis. mdpi.com

The efficiency and selectivity of diester production are critically dependent on the catalytic systems employed. Research is geared towards creating robust, recyclable, and highly selective catalysts that can operate under mild conditions.

For the synthesis of diester-related compounds, cerium oxide (CeO2) nanorods have demonstrated remarkable activity in the one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO2, methanol, and 1,6-hexanediamine. researchgate.net This process offers a non-isocyanate route to polyurethane precursors and highlights the potential of metal oxide catalysts in C-O bond formation, a key step in esterification. researchgate.net Similarly, silanol-rich MCM-41 has been used as an effective catalyst for synthesizing dimethyl hexane-1,6-dicarbamate from methyl carbamate and 1,6-hexanediamine, achieving yields as high as 93.3%. nih.gov

In the production of bio-based precursors, bifunctional catalysts are crucial. A Pt/SiO2–Al2O3 catalyst has been shown to convert cellulose-derived levoglucosanol into hexane-1,2,5,6-tetrol with up to 90% yield in water, demonstrating the power of combining metal and acid sites for selective transformations. rsc.orgresearchgate.net For the conversion of THP2M to 1,6-HDO, silicoaluminates like K-BEA have been identified as effective dehydration catalysts. rsc.org The development of analogous catalytic systems for the direct esterification of bio-based 1,6-hexanediol with propanoic acid represents a key future direction for the sustainable production of this compound.

Table 1: Catalytic Systems for Synthesis of Diester Precursors and Related Compounds

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| CeO2 nanorods | CO2, Methanol, 1,6-Hexanediamine | Dimethyl hexane-1,6-diyldicarbamate | ~80% | researchgate.net |

| MCM-41 (silanol-rich) | Methyl Carbamate, 1,6-Hexanediamine | Dimethyl hexane-1,6-dicarbamate | 93.3% | nih.gov |

| Pt/SiO2–Al2O3 | Levoglucosanol | Hexane-1,2,5,6-tetrol | up to 90% | rsc.orgresearchgate.net |

| K-BEA | Tetrahydropyran-2-methanol | 2,3,4,5-Tetrahydrooxepine (intermediate) | 40% | rsc.org |

| Ru/C or Ni/C | 2-Oxepanol, 6-Hydroxyhexanal | 1,6-Hexanediol | Quantitative | rsc.org |

Advanced Materials Engineering with this compound as a Versatile Unit

This compound and similar long-chain diesters are not just chemical products but also versatile building blocks for advanced materials. Their incorporation into polymer chains and supramolecular assemblies is an emerging paradigm in materials science.

The development of biodegradable polymers is essential for mitigating plastic pollution. Aliphatic polyesters are a leading class of such materials due to their hydrolyzable ester bonds. nih.gov The incorporation of flexible diester units like this compound into polymer backbones is a promising strategy for creating new biodegradable materials. These diester linkages can introduce segments that are susceptible to hydrolysis or enzymatic degradation, breaking down the polymer into smaller, non-harmful molecules. nih.gov

The properties of these polymers, such as their degradation rate, mechanical strength, and thermal stability, can be tuned by adjusting factors like the length of the diol and diacid components. nih.govnih.gov For instance, copolyesteramides synthesized from 1,6-hexanediol, glycine, and various diacids have shown that biodegradability increases with a higher ester content. nih.gov Future research will focus on the controlled polymerization of monomers containing this compound or its derivatives to produce polyesters and poly(ester-amides) with tailored properties for applications ranging from packaging to biomedical devices. researchgate.net

The versatility of diester building blocks extends to specialized applications in optoelectronics and biomedicine. While research in this area is still nascent for this compound itself, related diesters like diacrylates and dimethacrylates are already used extensively. For example, 1,6-hexanediol diacrylate is a common crosslinking agent in polymers used for coatings, adhesives, and 3D printing. It is also used to synthesize polymer microspheres for applications in drug delivery and photonics.

Supramolecular chemistry, which involves non-covalent interactions between molecules, offers a powerful approach to creating complex, functional structures. Long-chain diesters like this compound are ideal candidates for study within this field. Their flexible aliphatic chains and polar ester groups allow for a range of weak interactions, such as van der Waals forces and hydrogen bonding.

Future research could explore the self-assembly of these diesters on surfaces or within confined environments like nanopores or molecular cages. The behavior of such molecules can change dramatically under confinement, leading to novel ordered structures and materials with unique properties. For example, the synthesis of polyurethane precursors over CeO2 catalysts involves interactions between reactants, solvents, and the catalyst surface, demonstrating how molecular organization influences reaction outcomes. researchgate.net Understanding and controlling the supramolecular assembly of long-chain diesters could lead to the development of new sensors, molecular machines, and advanced materials with responsive properties.

Deeper Elucidation of Environmental and Biochemical Fates

The environmental and biochemical pathways of this compound are of significant interest for understanding its complete lifecycle and potential ecological interactions. Future research is poised to delve deeper into these aspects, leveraging advanced methodologies to accelerate our knowledge. Key areas of investigation include the use of high-throughput techniques to discover novel biodegradation pathways, comprehensive lifecycle assessments of materials incorporating this diester, and detailed mechanistic studies of the enzymatic processes that govern its hydrolysis.

High-Throughput Experimentation for Accelerated Biodegradation Discovery

The comprehensive assessment of a chemical's environmental biodegradability is often limited by low-throughput experimental systems. researchgate.net Traditional methods, such as the Organisation for Economic Co-operation and Development (OECD) Ready Biodegradability Tests, are crucial for regulatory assessment but can be time-consuming and may not fully capture the metabolic diversity of microbial communities in various environments. researchgate.net To overcome these limitations, the adoption of high-throughput screening (HTS) methodologies offers a promising avenue for rapidly assessing the biodegradation potential of compounds like this compound.

HTS approaches can significantly accelerate the identification of novel enzymes and microorganisms capable of degrading specific chemicals. nih.gov By employing techniques such as colorimetric assays in microplate formats, researchers can perform a massive number of parallel experiments, screening diverse microbial consortia from various environmental niches. researchgate.netnih.gov This allows for the rapid identification of microbial strains or enzymatic activities that are effective in breaking down the ester bonds of this compound. Such a high-throughput approach would not only prioritize the most efficient degrading microorganisms but also provide valuable data for quantitative structure-activity relationship (QSAR) models, which can predict the biodegradability of related diester compounds. researchgate.net

Future research in this area should focus on developing and validating specific HTS assays for this compound. This would involve the design of sensitive and reliable methods to quantify the disappearance of the parent compound or the appearance of its hydrolysis products, such as 1,6-hexanediol and propanoic acid. The data generated from these high-throughput experiments will be instrumental in building a comprehensive understanding of the environmental persistence and fate of this diester.

Comprehensive Lifecycle Assessment of Diester-Containing Materials

A holistic understanding of the environmental footprint of this compound requires a comprehensive lifecycle assessment (LCA) of materials in which it is a constituent. LCA provides a systematic evaluation of the potential environmental impacts of a product system throughout its entire life cycle, from raw material extraction to end-of-life disposal. For materials containing this compound, such as certain polymers or formulations, a detailed LCA would identify environmental "hot spots" in the manufacturing process and supply chain. mdpi.com

A multi-stage LCA methodology, which breaks down the manufacturing process into individual unit operations, would be particularly relevant for accurately assessing the energy and resource consumption associated with producing materials containing this diester. mdpi.com This approach allows for a more granular analysis of each step, from the synthesis of the raw materials to the final formulation. mdpi.com Key aspects to be considered in the LCA of this compound-containing materials would include the environmental impacts of producing the precursors (1,6-hexanediol and propanoic acid), the energy inputs for the esterification process, and the ultimate fate of the material after its intended use, including its biodegradability or recyclability.

Furthermore, comparative LCAs could be conducted to evaluate the environmental performance of materials formulated with this compound against those using alternative compounds. This would provide valuable information for material scientists and product designers to make more environmentally informed choices. The insights gained from a comprehensive LCA will be crucial for guiding the development of more sustainable materials and for ensuring that the use of this compound aligns with the principles of a circular economy.

Advanced Mechanistic Studies of Enzyme-Substrate Interactions in Diester Hydrolysis